![molecular formula C24H20BrN3O2S B2385239 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide CAS No. 422287-32-9](/img/structure/B2385239.png)
4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide
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Description
4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide is a useful research compound. Its molecular formula is C24H20BrN3O2S and its molecular weight is 494.41. The purity is usually 95%.
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Biological Activity
The compound 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This compound has drawn attention for its potential applications in cancer therapy due to its inhibitory effects on specific protein targets involved in cell proliferation.
Molecular Structure
The molecular formula of the compound is C21H22BrN3O2S, with a molecular weight of approximately 426.37 g/mol . The structure features a thioxo group , a bromine atom , and a benzamide moiety , which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H22BrN3O2S |
Molecular Weight | 426.37 g/mol |
Chemical Class | Quinazoline derivative |
Key Functional Groups | Thioxo, Bromine, Benzamide |
Research indicates that this compound primarily acts as an inhibitor of Polo-like kinase 1 (Plk1) , a crucial regulator of cell division and mitosis. Inhibition of Plk1 has been linked to significant anti-proliferative effects on cancer cell lines that overexpress this kinase. This suggests that the compound may serve as a promising candidate for the development of novel anticancer therapies.
Biological Activity
Several studies have evaluated the biological activity of this compound:
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Anticancer Properties :
- The compound has demonstrated significant cytotoxicity against various cancer cell lines, particularly those exhibiting high levels of Plk1 expression. For instance, in vitro assays showed that treatment with this compound led to reduced cell viability and induced apoptosis in cancer cells.
- A study highlighted its effectiveness against breast cancer cell lines, indicating potential for further development in targeting specific cancer types .
-
Mechanistic Studies :
- Inhibition assays confirmed that the compound effectively disrupts Plk1 activity, leading to cell cycle arrest at the G2/M phase. This effect was corroborated by flow cytometry analyses which showed increased populations of cells in this phase following treatment .
-
Structure-Activity Relationship (SAR) :
- Variations in the chemical structure of quinazoline derivatives have been shown to influence their biological activity significantly. Modifications such as the introduction of different substituents on the benzamide moiety can enhance or diminish the anticancer properties observed .
Case Studies and Research Findings
A review of literature reveals several case studies that explore the biological activity of related quinazoline derivatives:
-
Study on Quinazoline Derivatives :
An investigation into various quinazoline derivatives revealed that modifications at the 6-position (like bromination) enhanced their anticancer properties by increasing binding affinity to Plk1 . -
Comparative Analysis :
A comparative study between different quinazoline derivatives indicated that those containing thioxo groups exhibited superior anti-proliferative effects compared to their oxo counterparts, suggesting that the thioxo functionality is critical for their biological activity .
Properties
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O2S/c25-19-10-11-21-20(14-19)23(30)28(24(31)27-21)15-17-6-8-18(9-7-17)22(29)26-13-12-16-4-2-1-3-5-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMXXKWEQJSODW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.